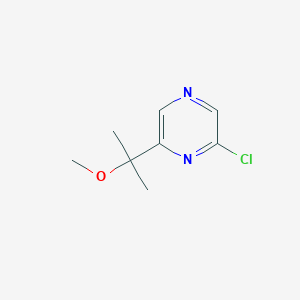
Phenothiazine, 10-((N-butyl-2-piperidyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenothiazine, 10-((N-butyl-2-piperidyl)methyl)- is a derivative of phenothiazine, a well-known S, N heterocyclic compound. Phenothiazine and its derivatives have been extensively studied due to their unique chemical and physical properties, which make them valuable in various fields such as medicine, chemistry, and industry .
Vorbereitungsmethoden
The synthesis of phenothiazine derivatives typically involves the chemical modification of the phenothiazine core. Common synthetic routes include N-substitution, oxidation, formylation, and electrophilic substitutions (halogenation) followed by coupling reactions . Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Phenothiazine, 10-((N-butyl-2-piperidyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction often involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions, such as halogenation, are common. Reagents like chlorine or bromine are typically used.
Coupling Reactions: These reactions often involve the use of catalysts such as palladium or copper.
Wissenschaftliche Forschungsanwendungen
Phenothiazine derivatives have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of phenothiazine derivatives involves their interaction with various molecular targets and pathways. For example, some derivatives act as central adrenergic blockers by antagonizing alpha-adrenergic receptors and dopamine receptors . This interaction can lead to various pharmacological effects, such as sedation and antipsychotic activity .
Vergleich Mit ähnlichen Verbindungen
Phenothiazine, 10-((N-butyl-2-piperidyl)methyl)- can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Used as an antipsychotic drug.
Promethazine: Used as an antihistamine.
Thioridazine: Another antipsychotic drug with similar chemical structure
These compounds share similar chemical structures but differ in their specific functional groups, leading to variations in their pharmacological effects and applications .
Eigenschaften
CAS-Nummer |
63833-96-5 |
|---|---|
Molekularformel |
C22H28N2S |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
10-[(1-butylpiperidin-2-yl)methyl]phenothiazine |
InChI |
InChI=1S/C22H28N2S/c1-2-3-15-23-16-9-8-10-18(23)17-24-19-11-4-6-13-21(19)25-22-14-7-5-12-20(22)24/h4-7,11-14,18H,2-3,8-10,15-17H2,1H3 |
InChI-Schlüssel |
LCAAEPGBRICJHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCCCC1CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13938448.png)









![4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid](/img/structure/B13938503.png)

![Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester)](/img/structure/B13938510.png)
